Distinct 2-Position Substituent Enables a Unique Physicochemical Profile Relative to 2-(Methoxymethyl) Analog
The target compound bears a 2-(4-methoxyphenyl) substituent, replacing the 2-(methoxymethyl) group found in the closest characterized analog 1-[2-(methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one [1]. This substitution markedly increases molecular weight and lipophilicity and introduces an aromatic ring system capable of π-π and hydrophobic interactions absent in the methoxymethyl analog. Such physicochemical divergence is known within the TP class to influence membrane permeability and target binding, and cannot be assumed to yield equivalent biological outcomes without direct testing [2].
| Evidence Dimension | Molecular formula (surrogate for physicochemical profile) |
|---|---|
| Target Compound Data | C16H16N4O2; Molecular Weight ~296.32 g/mol; features aromatic 4-methoxyphenyl at position 2 |
| Comparator Or Baseline | 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one: C10H12N4O2; MW 220.23 g/mol; features aliphatic methoxymethyl at position 2 |
| Quantified Difference | ΔMW ≈ +76 g/mol; presence of aromatic π-system vs. aliphatic ether |
| Conditions | Calculated from chemical structures; no experimental head-to-head comparison available |
Why This Matters
Procurement decisions relying on scaffold equivalence alone risk acquiring a compound with materially different physicochemical properties (MW, logP, H-bonding capacity), which directly impacts solubility, permeability, and assay compatibility relative to the characterized analog.
- [1] BRENDA Enzyme Database. Ligand: 1-[2-(methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one. Brenda Ligand ID 243517. View Source
- [2] Oukoloff, K.; et al. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Eur. J. Med. Chem. 2019, 164, 342–365. View Source
